3-Methylisoxazole-5-carboxaMide

Overview

Description

3-Methylisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

These compounds bind to biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of 3-Methylisoxazole-5-carboxamide with its targets.

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests

Pharmacokinetics

The safety profile of similar compounds has been tested against vero and hepg2 cell lines .

Result of Action

Some isoxazole-carboxamide derivatives have shown significant antitubercular activity . For instance, compounds 10 and 14 showed significant antitubercular activity with MIC of 3.125 µM .

Action Environment

It’s known that environmental factors can contribute to the development of different types of diseases

Biochemical Analysis

Biochemical Properties

3-Methylisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into active metabolites. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can bind to proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cellular metabolism. In immune cells, this compound can modulate cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals or post-translational modifications, such as phosphorylation or ubiquitination. The presence of this compound in specific organelles can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted isoxazole derivatives .

Scientific Research Applications

3-Methylisoxazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: It is being investigated for its anticancer and anti-inflammatory properties.

Industry: The compound is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with similar biological activities.

3,5-Disubstituted isoxazoles: These compounds share structural similarities and exhibit comparable biological properties.

Uniqueness

3-Methylisoxazole-5-carboxamide stands out due to its unique combination of biological activities and its potential for diverse applications in various fields. Its metal-free synthetic routes also make it an eco-friendly option for industrial production .

Biological Activity

3-Methylisoxazole-5-carboxamide (3-MICA) is a compound of interest in various biological and pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

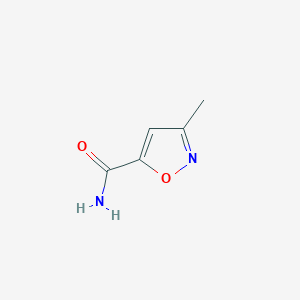

This compound is characterized by its isoxazole ring, which contributes to its biological activity. The structure can be represented as follows:

This compound exhibits significant pharmacological properties due to the presence of the carboxamide functional group, which enhances its interaction with biological targets.

The biological activity of 3-MICA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that 3-MICA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine synthesis. This inhibition is relevant for conditions like rheumatoid arthritis and multiple sclerosis, where modulation of immune responses is beneficial .

- Neuroprotective Effects : Recent studies have highlighted the potential of 3-MICA derivatives as inhibitors of CSF-1R (Colony Stimulating Factor 1 Receptor), which plays a crucial role in neuroinflammation associated with neurodegenerative diseases like Alzheimer's. Compounds derived from 3-MICA exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on CSF-1R activity .

- Mitochondrial Protection : A notable study demonstrated that compounds related to the isoxazole scaffold, including 3-MICA, could enhance mitochondrial calcium retention capacity and inhibit mitochondrial swelling, suggesting potential applications in treating mitochondrial dysfunction-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-MICA and its derivatives:

- Antitubercular Activity : A series of new derivatives based on 3-MICA were synthesized and evaluated for their antitubercular properties. The results indicated that certain modifications led to enhanced efficacy against Mycobacterium tuberculosis, showcasing the potential for developing new antitubercular agents .

- Degradation Studies : Research involving microbial degradation of 3-MICA revealed that specific strains could utilize this compound as a carbon source, indicating its environmental impact and potential for bioremediation applications .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCFPWSEIVWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543849 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38955-11-2 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on developing a novel one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. The researchers successfully synthesized six different 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. [] The study highlights the use of readily available starting materials like 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and various amines or pyrazoles. Interestingly, the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, indicating the influence of substituents on the pyrazole ring on isomeric ratios. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.